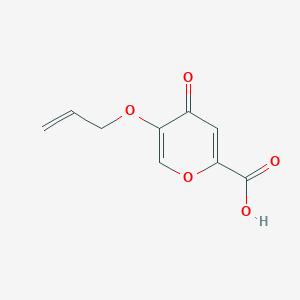
2-Chloro-5-methoxy-3-quinolinecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methoxy-3-quinolinecarboxaldehyde is a substituted quinolinecarboxaldehyde It is a chemical compound with the molecular formula C11H8ClNO2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-3-quinolinecarboxaldehyde typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 5-methoxy-3-quinolinecarboxaldehyde with thionyl chloride to introduce the chlorine atom at the 2-position. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-Chloro-5-methoxy-3-quinolinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products Formed
Oxidation: 2-Chloro-5-methoxy-3-quinolinecarboxylic acid.
Reduction: 2-Chloro-5-methoxy-3-quinolinecarbinol.
Substitution: 2-Amino-5-methoxy-3-quinolinecarboxaldehyde.
科学研究应用
2-Chloro-5-methoxy-3-quinolinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-Chloro-5-methoxy-3-quinolinecarboxaldehyde largely depends on its application. In biological systems, it may interact with cellular components such as proteins and nucleic acids. The chlorine and methoxy groups can influence its binding affinity and specificity towards molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.
相似化合物的比较
Similar Compounds
- 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde
- 2-Chloro-4-methoxy-3-quinolinecarboxaldehyde
- 2-Chloro-5-methoxyquinoline
Uniqueness
2-Chloro-5-methoxy-3-quinolinecarboxaldehyde is unique due to the specific positioning of the chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
属性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC 名称 |
2-chloro-5-methoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-10-4-2-3-9-8(10)5-7(6-14)11(12)13-9/h2-6H,1H3 |
InChI 键 |
MINSYENVBMNPFT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1C=C(C(=N2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


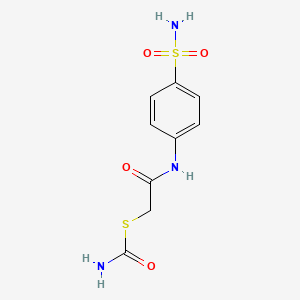
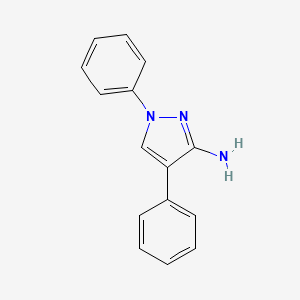
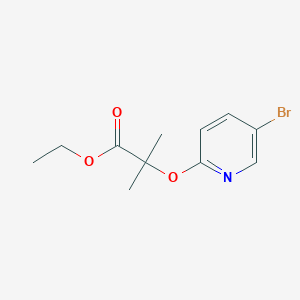
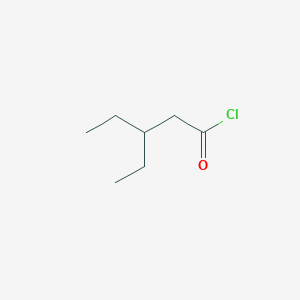
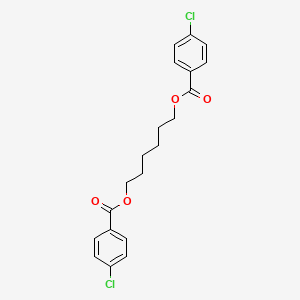
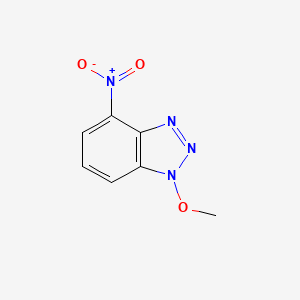
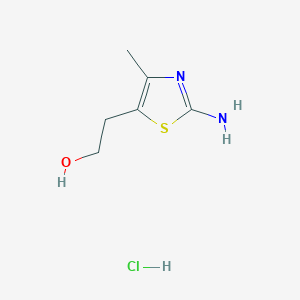
![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)
![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)
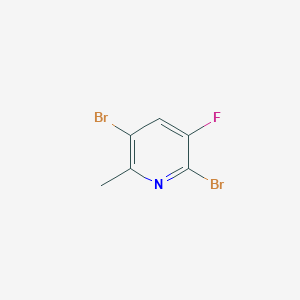
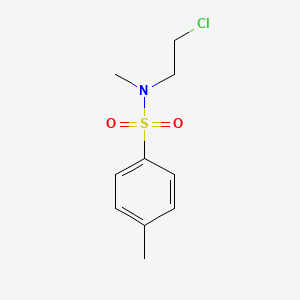
![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)
